
1-(2-chloro-5,6-difluoro-3-methylbenzoyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloro-5,6-difluoro-3-methylbenzoyl)azepane is an organic compound that features a benzoyl group attached to an azepane ring. The presence of chlorine and fluorine atoms on the benzoyl ring makes this compound particularly interesting due to the unique chemical properties imparted by these halogens.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)azepane typically involves the following steps:
Formation of the Benzoyl Intermediate: The benzoyl intermediate can be synthesized through a Friedel-Crafts acylation reaction, where 2-chloro-5,6-difluoro-3-methylbenzoyl chloride is reacted with an appropriate aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling with Azepane: The benzoyl intermediate is then coupled with azepane through a nucleophilic substitution reaction. This step often requires a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-5,6-difluoro-3-methylbenzoyl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms on the benzoyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
1-(2-chloro-5,6-difluoro-3-methylbenzoyl)azepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)azepane involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-chloro-3-methylbenzoyl)azepane: Lacks the fluorine atoms, resulting in different chemical properties.
1-(2-fluoro-5,6-dichlorobenzoyl)azepane: Contains additional chlorine atoms, which may alter its reactivity and biological activity.
1-(2-chloro-5-fluoro-3-methylbenzoyl)azepane: Similar structure but with one less fluorine atom.
Uniqueness
1-(2-chloro-5,6-difluoro-3-methylbenzoyl)azepane is unique due to the specific arrangement of chlorine and fluorine atoms on the benzoyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
azepan-1-yl-(2-chloro-5,6-difluoro-3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF2NO/c1-9-8-10(16)13(17)11(12(9)15)14(19)18-6-4-2-3-5-7-18/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBOEQKGEYDPQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C(=O)N2CCCCCC2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3,4-difluorophenyl)-5-[2-(1H-pyrazol-1-yl)butanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5411772.png)
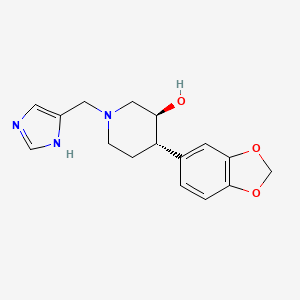
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)acrylonitrile](/img/structure/B5411782.png)
![N-[1-(3,4-dimethylphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5411787.png)
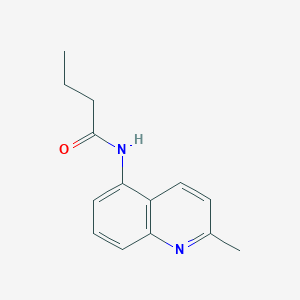
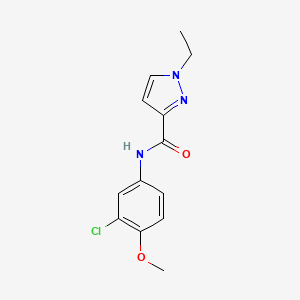
![N-(4-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5411819.png)
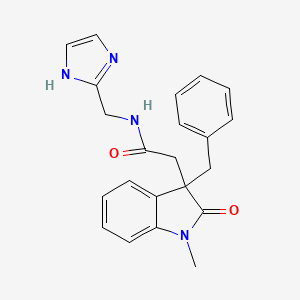
![7-[2-(1-cyclohexenyl)ethyl]-2,5-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5411838.png)
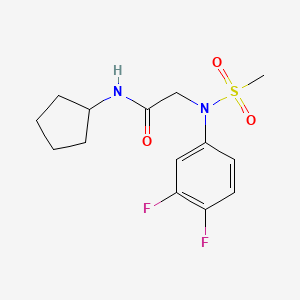
![1-(2,4-Dimethoxyphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea](/img/structure/B5411849.png)
![3-(ADAMANTAN-1-YL)-6-AMINO-4-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B5411852.png)
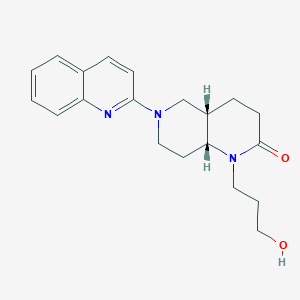
![N-{4-[({4-[2-(4-chlorophenyl)vinyl]-2-pyrimidinyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B5411861.png)
